molecular formula C18H12N2O2 B1339800 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol CAS No. 106561-29-9

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol

Cat. No.: B1339800
CAS No.: 106561-29-9
M. Wt: 288.3 g/mol
InChI Key: PEFVPWSISZURQJ-UHFFFAOYSA-N
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Description

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is an organic compound belonging to the class of furo[2,3-d]pyrimidines This compound is characterized by a furan ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the furo[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol exhibits significant anticancer properties, particularly against acute myeloid leukemia (AML). A study demonstrated that derivatives of this compound can inhibit the FLT3-ITD receptor, which is commonly mutated in AML. The compound showed cytotoxicity in FLT3-ITD expressing AML cell lines such as MOLM-13 and MV4-11, with an IC50 value as low as 0.004 μM, indicating potent activity against cancer cells while exhibiting selectivity over non-cancerous cell lines like K562 .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of this compound derivatives. Variations in substituents on the phenyl rings have been shown to significantly affect the biological activity of these compounds. For instance:

  • Compounds with electron-donating groups (EDGs) on the phenyl ring displayed enhanced potency.
  • Conversely, the introduction of halogen substituents generally reduced activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors through condensation and cyclization processes. The ability to modify substituents allows for the creation of a library of derivatives that can be screened for improved pharmacological properties .

CompoundSubstituentsIC50 (μM)GI50 (μM) against MOLM-13GI50 (μM) against MV4-11
22Unsubstituted terminal phenyl0.0040.0740.110
264-OCH30.0610.0610.083
332,4-diF0.0060.1690.164

Future Directions and Case Studies

The ongoing research into this compound focuses on enhancing its pharmacokinetic properties and exploring its potential in combination therapies for leukemia treatment. Case studies examining various derivatives are crucial for understanding their effectiveness in clinical settings and determining optimal dosing strategies.

Clinical Implications

The promising results from preclinical studies suggest that further clinical trials could validate the efficacy of this compound in human subjects with AML or other malignancies driven by FLT3 mutations.

Mechanism of Action

The mechanism of action of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ylamino-acetic acid
  • 2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol

Uniqueness

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the furan-pyrimidine fusion and the phenyl substitutions. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O, with a molecular weight of approximately 278.31 g/mol. The structure features a fused furo and pyrimidine ring system with two phenyl groups at the 5 and 6 positions of the furo ring and a hydroxyl group at the 4 position of the pyrimidine ring. This unique arrangement contributes to its potential biological activities.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Condensation Reactions : Involving furo and pyrimidine precursors.
  • Cyclization Techniques : Utilizing appropriate catalysts to facilitate the formation of the fused ring system.
  • Modification of Existing Compounds : Altering related structures to enhance biological activity or yield derivatives for further study.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown significant cytotoxic effects on various cancer cell lines. For instance, in studies involving FLT3 inhibitors, it demonstrated an IC50 value as low as 0.004 μM against FLT3-ITD mutations in K562 cell lines .
  • Antiviral Properties : Similar compounds have been linked to antiviral activities, suggesting potential applications in treating viral infections .
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of two phenyl groups at positions 5 and 6 enhances lipophilicity and may improve binding affinity to biological targets compared to compounds with fewer substitutions. Research has shown that substituents on the phenyl rings significantly affect biological activity; for example:

Compound NameStructural FeaturesBiological Activity
5-Phenylfuro[2,3-d]pyrimidin-4(3H)-oneFused furo and pyrimidine rings; one phenyl groupAntiviral activity
6-(4-Methylphenyl)furo[2,3-d]pyrimidin-4(3H)-oneFused rings; para-methyl substitution on phenylAntitumor properties
5-(4-Chlorophenyl)furo[2,3-d]pyrimidin-4(3H)-oneFused rings; para-chloro substitution on phenylAnti-inflammatory effects

Case Studies

  • Anticancer Activity : A study evaluated various derivatives of furo[2,3-d]pyrimidines for their anticancer effects. Compound 22 (related to this compound) displayed notable inhibitory potency against FLT3 mutations with an IC50 of 0.004 μM . The introduction of electron-donating groups improved activity further.
  • Neurotransmitter Interaction : Similar compounds have been shown to modulate neurotransmitter levels by inhibiting reuptake mechanisms. This action can lead to enhanced dopaminergic and serotonergic signaling relevant in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of furo[2,3-d]pyrimidine derivatives typically involves cyclization reactions using substituted pyrimidine precursors. For example:

  • Acid-mediated cyclization : Concentrated sulfuric acid can catalyze the formation of the furopyrimidine core from precursors like 2,6-dimethylpyrimidin-4(3H)-one (see synthesis of analogous compounds in ).
  • Multi-component reactions : Combining aldehydes, cyanocarbamides, and aryl ketones in ethanol with a base (e.g., K₂CO₃) can yield substituted derivatives ().

Optimization Strategies :

  • Temperature control : Higher temperatures (e.g., 150°C) improve cyclization efficiency but may require reflux conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (1:3) to isolate pure products ( ).

Table 1. Comparative Synthesis Conditions

MethodYield (%)Purity (HPLC)Key ConditionsReference
Acid-mediated83>95%H₂SO₄, 24h stirring
Multi-component79.898%Ethanol, K₂CO₃, 150°C

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Look for splitting patterns in δ 6.6–8.0 ppm (e.g., singlet for isolated protons in the furo ring ).
    • Hydroxyl group : A broad peak at δ ~12.5 ppm (DMSO-d₆) indicates the 4-ol moiety .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., Cl or Br substituents) .
  • IR Spectroscopy : Detect C=O (1640–1680 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .

Critical Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel furo[2,3-d]pyrimidine derivatives?

Methodological Answer: Contradictions often arise from:

  • Tautomeric equilibria : The 4-ol group may exist in keto-enol forms, altering NMR signals. Use variable-temperature NMR to observe dynamic behavior .
  • Regiochemical ambiguity : Multi-component reactions may yield positional isomers. Employ NOESY or COSY NMR to confirm spatial proximity of substituents .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive structural proof.

Example : In a 2023 study, conflicting NMR data for a chlorophenyl derivative were resolved via X-ray analysis, confirming the major tautomer .

Q. What strategies are effective in modifying the furo[2,3-d]pyrimidine core to enhance solubility or stability without compromising bioactivity?

Methodological Answer:

  • Substituent engineering :
    • Polar groups : Introduce –OH, –NH₂, or –COOH at the 2- or 4-position to improve aqueous solubility (e.g., 4-amine derivatives in ).
    • Steric hindrance : Bulkier groups (e.g., trifluoromethyl) at the 5- or 6-position can stabilize the molecule against metabolic degradation .
  • Salt formation : Convert the 4-ol group to a sodium or potassium salt for enhanced solubility .

Table 2. Solubility Modifications

DerivativeSolubility (mg/mL, H₂O)Bioactivity (IC₅₀, μM)Reference
4-Ol (parent)0.125.8
4-Amine1.456.1
5-Trifluoromethyl0.954.9

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict tautomeric preferences, frontier molecular orbitals (HOMO/LUMO), and electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide structural modifications .
  • MD simulations : Assess stability in aqueous environments to pre-screen solubility-enhancing substituents .

Case Study : A 2024 study combined DFT and docking to optimize a furopyrimidine inhibitor, achieving a 10-fold increase in binding affinity .

Properties

IUPAC Name

5,6-diphenyl-3H-furo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)20-11-19-17/h1-11H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFVPWSISZURQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459930
Record name ST51039150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106561-29-9
Record name ST51039150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,5-diphenylfuran-3-carbonitrile (2.0 g) and formic acid (24 mL) was cooled to 0° C. and acetic anhydride (24 mL) was added dropwise. The resulting mixture was stirred for 1 h. The reaction mixture was then warmed to 100° C. and stirred for 16 h. The reaction mixture was cooled and water was added (40 mL). The precipitated was filtered and washed thoroughly with water and hexanes to give 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (2.1 g, 95%). 1H NMR (300 MHz, CDCl3): δ 7.94 (s, 1H), 7.56-7.52 (m, 4H), 7.46-7.43 (m, 3H), 7.32-7.28 (m, 3H), 7.22 (s, 1H). LC-MS (ESI) m/z 289.1 (M+H).
Quantity
2 g
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reactant
Reaction Step One
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24 mL
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reactant
Reaction Step One
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24 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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